![molecular formula C24H15N3 B1355334 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole CAS No. 109005-10-9](/img/structure/B1355334.png)
10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole
Overview
Description
Triindole is an aromatic and C3 symmetric planar π-extended conjugated structure . It exhibits exceptional solubility, high thermal stability, and rich electronic properties. Its easy modifiability makes it an attractive building block for various applications in organic electronics and optoelectronics .
Synthesis Analysis
Over the past decade, advances in the synthesis of triindole derivatives have expanded the scope of its applications. Researchers have developed efficient synthetic routes to access this compound and its analogs. These methods allow for fine-tuning of its properties and functionalization for specific applications .
Molecular Structure Analysis
The molecular formula of triindole is C24H15N3 . It consists of three indole rings fused onto a benzene ring at ortho-positions, resulting in a wheel-like structure. The planar and conjugated nature of its π-system contributes to its intriguing electronic properties .
Chemical Reactions Analysis
Triindole serves as a versatile precursor for the synthesis of various functional materials. Researchers have explored its reactivity in diverse reactions, including cross-coupling, cyclization, and functional group transformations. These reactions allow the introduction of substituents and modification of its electronic properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Electronics and Optoelectronics
Triazatruxene has attracted a great deal of interest due to its exceptional solubility, high thermal stability, rich-electronic properties, and easy modification . It has been used extensively in the field of organic electronics and optoelectronics .
Two-Photon Absorption
The unique properties of triazatruxene make it suitable for two-photon absorption applications . This process is crucial in various fields such as microscopy, data storage, and photodynamic therapy .
Nonlinear Optics
Triazatruxene’s rich-electronic properties and easy modification make it an attractive building block for nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light .
Fluorescent Sensors
Triazatruxene has been used in the development of fluorescent sensors . These sensors are widely used in various fields such as biology, chemistry, medicine, and environmental science .
5. Hole Transporting Materials for Perovskite Solar Cells Triazatruxene-based hole transporting materials (HTMs) have been synthesized and exploited in perovskite-based solar cells . The energy levels of these materials were tuned by symmetrically introducing electron-rich alkoxy side groups . These soluble and easily synthesized materials exhibit optical transparency in the visible region, high thermal stability, and have suitable HOMO values with respect to perovskite, making them an ideal HTM candidate for efficient perovskite solar cells .
6. Active Layer Materials in OLED and OFET Devices 10,15-Dihydro-5H-diindolo carbazole has applications as active layer materials in OLED (Organic Light Emitting Diodes) and OFET (Organic Field-Effect Transistors) devices . These devices are crucial components in the field of organic electronics .
Mechanism of Action
Target of Action
10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole, also known as triazatruxene or triindole , is an aromatic and C3 symmetric planar π-extended conjugated structure . It is primarily used in the field of organic electronics . Its primary targets are the electronic components where it acts as an electron-donating component .
Mode of Action
Triazatruxene interacts with its targets by donating electrons . This is due to its rich-electronic properties . The compound’s planar π-extended conjugated structure allows it to have a strong electron-donating capability .
Biochemical Pathways
It is known that the compound plays a significant role in organic electronics, two-photon absorption, nonlinear optics, and fluorescent sensors . These applications suggest that the compound may affect pathways related to electron transfer and light absorption.
Pharmacokinetics
The compound is known for its exceptional solubility and high thermal stability . These properties suggest that the compound may have good bioavailability.
Result of Action
The action of triazatruxene results in enhanced performance of organic electronic devices . Its electron-donating properties can improve the efficiency of these devices . Additionally, the compound’s high thermal stability ensures that it can maintain its performance even under high-temperature conditions .
Action Environment
The action, efficacy, and stability of triazatruxene can be influenced by various environmental factors. For instance, its high thermal stability allows it to function effectively in high-temperature environments . Furthermore, its solubility suggests that it can be easily incorporated into various mediums . .
Safety and Hazards
As with any chemical compound, safety precautions are necessary during handling and synthesis. Researchers should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .
Future Directions
properties
IUPAC Name |
9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3/c1-4-10-16-13(7-1)19-22(25-16)20-15-9-3-6-12-18(15)27-24(20)21-14-8-2-5-11-17(14)26-23(19)21/h1-12,25-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRFZFGTHZJRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=C3NC6=CC=CC=C65)NC7=CC=CC=C74 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547271 | |
Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |
CAS RN |
109005-10-9 | |
Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.